molecular formula C11H15N3 B2957558 4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine CAS No. 2379975-72-9

4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine

Cat. No.: B2957558
CAS No.: 2379975-72-9
M. Wt: 189.262
InChI Key: KEPSGNDOKPIVOS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 4- and 5-positions and a 1,2,3,6-tetrahydropyridinyl moiety at the 6-position. This structure combines aromaticity (from the pyrimidine ring) with partial saturation (from the tetrahydropyridinyl group), conferring unique physicochemical and biological properties.

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-10(2)12-8-13-11(9)14-6-4-3-5-7-14/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPSGNDOKPIVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC=CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylpyrimidine with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine, a comparative analysis with structurally analogous pyrimidine derivatives is provided below. The comparison focuses on molecular features, synthetic routes, and inferred biological activities based on substituent effects.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Solubility (Predicted) Biological Activity (Inferred)
This compound C₁₁H₁₉N₃ 4,5-dimethyl, 6-tetrahydropyridinyl Moderate (lipophilic) Potential CNS activity (e.g., receptor modulation)
Compound 4i [Ref: Synthesis, 2023] C₃₀H₂₃N₇O₃ Coumarin-3-yl, tetrazolyl, phenyl Low (highly aromatic) Anticancer/fluorescence applications
Compound 4j [Ref: Synthesis, 2023] C₃₂H₂₄N₈O₂S 2-thioxo, coumarin-3-yl, tetrazolyl, phenyl Moderate (polar S atom) Antimicrobial/antioxidant potential

Key Observations

Substituent Effects on Solubility :

  • The tetrahydropyridinyl group in the target compound enhances lipophilicity compared to the coumarin and tetrazole substituents in 4i and 4j, which introduce polar oxygen and sulfur atoms. This suggests better blood-brain barrier penetration for the target compound .
  • Compound 4j’s 2-thioxo group improves aqueous solubility relative to 4i due to increased polarity.

Biological Activity: Target Compound: The tetrahydropyridinyl group is structurally analogous to piperidine derivatives, which are common in neuromodulators (e.g., histamine H3 receptor antagonists). Compound 4i/4j: Coumarin derivatives are associated with fluorescence and anticoagulant properties, while tetrazole groups act as bioisosteres for carboxylic acids, improving metabolic stability. The thioxo group in 4j may enhance radical scavenging, suggesting antioxidant utility .

Synthetic Complexity :

  • The target compound’s synthesis likely involves direct alkylation of pyrimidine with tetrahydropyridine, whereas 4i and 4j require multi-step coupling of coumarin, tetrazole, and phenyl groups, increasing synthetic difficulty and cost .

Biological Activity

4,5-Dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C11H15N3
  • Molecular Weight : 189.26 g/mol
  • CAS Number : 1803582-71-9

The compound features a pyrimidine ring substituted with a dimethyl group and a tetrahydropyridine moiety, contributing to its unique biological profile.

This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. It is believed to act as a ligand for specific receptors involved in neurological processes.

Key Mechanisms:

  • Neurotransmitter Receptor Modulation : The compound has been shown to affect neurotransmitter release and receptor binding, particularly in relation to dopamine and serotonin pathways.
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of specific kinases involved in cancer cell proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Properties : It has been noted for its ability to scavenge free radicals.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrate cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cell lines
Neurotransmitter ModulationAlters dopamine and serotonin levels

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on pancreatic cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 72 hours of treatment. This suggests that the compound may serve as a potential lead for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, the compound was tested for its ability to modulate serotonin receptors. The findings revealed that it enhances serotonin receptor activity, which could have implications for treating mood disorders.

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